molecular formula C18H25NO5 B12498277 1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12498277
M. Wt: 335.4 g/mol
InChI Key: QFTFVLPQULZWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate is a chemical compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tert-butoxy group attached to a pyrrolidine ring. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-Benzyl 2-methyl 4-(tert-butoxy)pyrrolidine-1,2-dicarboxylate can be compared to similar compounds such as:

These compounds share similar structural features but differ in the configuration of their stereocenters and the nature of their substituents. The unique combination of functional groups in this compound contributes to its distinct reactivity and applications.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-14-10-15(16(20)22-4)19(11-14)17(21)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTFVLPQULZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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